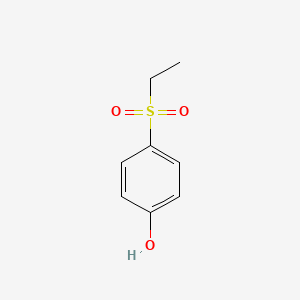

4-(Ethanesulfonyl)phenol

Description

Significance of Sulfonyl-Substituted Phenolic Architectures in Organic Chemistry and Chemical Biology

Sulfonyl-substituted phenolic architectures are of considerable importance in the fields of organic chemistry and chemical biology. The sulfonyl group, being a strong electron-withdrawing group, significantly influences the chemical properties of the phenol (B47542) ring, activating it for various reactions. nih.gov In organic synthesis, sulfonyl groups can act as leaving groups in nucleophilic substitution and elimination reactions, expanding the diversity of accessible compounds. nih.gov This reactivity is leveraged in the synthesis of complex molecules, including di- and trisubstituted cyclohexenes. nih.gov

In chemical biology, sulfonyl-containing compounds, particularly sulfonyl fluorides, are increasingly utilized as covalent probes for discovering and studying protein functions. enamine.netrsc.org They exhibit a unique balance of stability and reactivity, allowing them to form covalent bonds with various nucleophilic amino acid residues such as tyrosine, lysine, and serine within protein binding pockets. enamine.netrsc.org This characteristic makes them valuable tools for developing covalent inhibitors and chemical probes to explore the proteome. researchgate.net The sulfonamide group, a related functionality, is a key component in a wide array of pharmaceuticals, including antibiotics and anticancer therapeutics. nih.gov

Overview of Analogous Phenolic Compounds and their Established Academic Relevance

Phenolic compounds, in general, are a vast and well-studied class of molecules with significant academic and practical relevance. They are widespread in nature and are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The reactivity and biological effects of phenolic compounds are often dependent on the nature and position of substituents on the aromatic ring. uc.pt

Analogous compounds to 4-(ethanesulfonyl)phenol, which feature different substituents on the phenol ring, have been extensively investigated. For instance, phenolic acids like caffeic acid and their esters have demonstrated notable biological activities. nih.govuc.pt The introduction of various functional groups to the phenolic scaffold allows for the fine-tuning of their properties, enhancing their potential applications. nih.gov For example, the esterification of the hydroxyl group of tyrosol with phenolic acids can significantly improve its antioxidant activity. nih.gov

The table below provides a brief comparison of 4-(Ethanesulfonyl)phenol with some analogous phenolic compounds.

| Compound | Key Structural Feature | Established Relevance |

| 4-(Ethanesulfonyl)phenol | Ethanesulfonyl group at the para position | Potential as a building block in medicinal chemistry and materials science. google.com |

| p-Toluenesulfonyl chloride | Sulfonyl chloride group | Widely used reagent for the synthesis of sulfonate esters and sulfonamides. researchtrends.net |

| 4-Nitrophenol | Nitro group at the para position | A key intermediate in the synthesis of pharmaceuticals and pesticides. |

| 4-Hydroxybenzoic acid | Carboxylic acid group at the para position | A common precursor for the synthesis of parabens, which are used as preservatives. |

Current Research Landscape and Unexplored Avenues for 4-(Ethanesulfonyl)phenol Systems

Current research involving sulfonyl-containing aromatic compounds is vibrant, with a strong focus on the development of novel synthetic methodologies and applications in chemical biology. The "Sulfur(VI) Fluoride (B91410) Exchange" (SuFEx) click chemistry has emerged as a powerful tool for the synthesis of sulfonyl-containing molecules. researchgate.netacs.org This has led to the development of a wide range of sulfonyl fluoride probes for targeting various amino acid residues in proteins. rsc.org

While there is extensive research on sulfonyl-containing molecules in general, specific investigations into 4-(ethanesulfonyl)phenol are less common. Much of the existing literature mentions it as part of larger chemical libraries or as a substituent in more complex molecules being studied for various biological activities. For instance, derivatives of 4-(ethanesulfonyl)phenol have been included in studies on glucokinase activators and histone deacetylase inhibitors. google.comgoogle.com

A significant unexplored avenue for 4-(ethanesulfonyl)phenol is its potential as a monomer for the synthesis of novel polymers. The combination of the reactive phenol group and the stable, electron-withdrawing ethanesulfonyl group could lead to polymers with interesting thermal and electronic properties. Further investigation into its reactivity in various organic transformations and its potential as a ligand for metal catalysts could also unveil new applications.

The table below summarizes some research findings related to compounds containing the 4-(ethanesulfonyl)phenol moiety.

| Research Area | Key Findings |

| Glucokinase Activators | A benzimidazole (B57391) derivative containing a 4-(ethanesulfonyl)phenoxy group was synthesized and patented as a potential glucokinase activator for the treatment of diabetes. google.com |

| Histone Deacetylase Inhibitors | Compounds with a 4-(ethanesulfonyl)phenol substructure have been investigated as part of small molecule libraries for their potential as histone deacetylase inhibitors. google.com |

| Antihypertensive Agents | A patent application describes compounds containing the 4-(ethanesulfonyl)phenol moiety as potential antihypertensive agents. googleapis.com |

Structure

3D Structure

Properties

IUPAC Name |

4-ethylsulfonylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFHJXTUYMXRID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90603948 | |

| Record name | 4-(Ethanesulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859537-79-4 | |

| Record name | 4-(Ethanesulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Ethanesulfonyl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-(Ethanesulfonyl)phenol, ¹H and ¹³C NMR spectra provide definitive information about the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum of 4-(Ethanesulfonyl)phenol, the aromatic protons typically appear as two distinct doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the ethyl group of the sulfonyl moiety exhibit characteristic shifts and coupling patterns: a quartet for the methylene (B1212753) (-CH₂) protons adjacent to the sulfur atom and a triplet for the terminal methyl (-CH₃) protons. The phenolic proton (-OH) usually appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

The ¹³C NMR spectrum complements the proton data, showing distinct signals for each carbon atom. The carbon atoms of the phenyl ring show resonances in the aromatic region, with the carbon atom attached to the electron-withdrawing sulfonyl group shifted further downfield. The carbons of the ethyl group appear in the upfield aliphatic region.

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shift Ranges for 4-(Ethanesulfonyl)phenol. Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard, typically tetramethylsilane (B1202638) (TMS). The exact values can vary depending on the solvent and concentration.

| Proton/Carbon | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Ethyl -CH₃ | ~1.2 (triplet) | ~7 |

| Ethyl -CH₂ | ~3.1 (quartet) | ~46 |

| Aromatic C-H | ~7.0 - 7.9 (doublets) | ~116 - 130 |

| Aromatic C-OH | - | ~160 |

| Aromatic C-SO₂ | - | ~135 |

| Phenolic O-H | Variable (broad singlet) | - |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of 4-(Ethanesulfonyl)phenol and identifying any potential impurities. This technique measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the determination of the exact molecular formula. acs.org

For 4-(Ethanesulfonyl)phenol (C₈H₁₀O₃S), the expected exact mass can be calculated and compared to the experimentally observed mass. This comparison provides strong evidence for the compound's identity. Furthermore, HRMS is sensitive enough to detect and help identify minor impurities that may be present from the synthesis or degradation of the compound. dphen1.com

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding characteristics within a molecule. mdpi.com For 4-(Ethanesulfonyl)phenol, these methods can confirm the presence of the key hydroxyl (-OH), sulfonyl (-SO₂), and aromatic ring moieties. ijaemr.com

The IR spectrum of 4-(Ethanesulfonyl)phenol will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic group. Strong, sharp peaks typically found around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, respectively. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions. ijaemr.com

Table 2: Characteristic Vibrational Frequencies for 4-(Ethanesulfonyl)phenol.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Phenolic O-H | Stretching | 3200-3600 (broad) | Weak |

| Sulfonyl S=O | Asymmetric Stretch | 1300-1350 (strong) | Moderate |

| Sulfonyl S=O | Symmetric Stretch | 1140-1160 (strong) | Strong |

| Aromatic C=C | Ring Stretching | 1450-1600 | Strong |

| Aromatic C-H | Stretching | 3000-3100 | Moderate |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for analyzing chromophores—the parts of a molecule that absorb light. up.ac.za The phenolic ring in 4-(Ethanesulfonyl)phenol acts as a chromophore.

The UV-Vis spectrum of 4-(Ethanesulfonyl)phenol, typically recorded in a suitable solvent like ethanol (B145695) or methanol, will show absorption bands in the ultraviolet region. mlsu.ac.in These absorptions are due to π → π* transitions within the benzene ring. The position and intensity of the absorption maxima (λ_max) can be influenced by the substituents on the ring. The electron-withdrawing sulfonyl group and the electron-donating hydroxyl group both affect the energy of these electronic transitions. Shifts in the absorption wavelength to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths can occur depending on the solvent polarity and pH. bspublications.netnih.gov

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.orgutah.edu This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. dectris.com

A successful crystal structure analysis of 4-(Ethanesulfonyl)phenol would provide precise bond lengths, bond angles, and torsion angles. redalyc.orgresearchgate.net This data offers an unambiguous confirmation of the molecular connectivity and conformation in the crystalline form. It would reveal the geometry around the sulfur atom, the planarity of the phenyl ring, and the orientation of the ethyl and hydroxyl groups relative to the ring. Furthermore, intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, can be identified, providing a complete picture of the crystal packing. redalyc.org

Computational Chemistry and Molecular Modeling Studies of 4 Ethanesulfonyl Phenol Systems

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of molecules like 4-(ethanesulfonyl)phenol. uoa.grresearchgate.net These computational methods allow for the detailed investigation of electronic structure, which governs the molecule's reactivity and spectroscopic behavior. savemyexams.comlibretexts.org

Computational models can predict various electronic and reactivity descriptors. These descriptors provide quantitative insights into the molecule's behavior in chemical reactions.

Table 1: Predicted Electronic and Reactivity Descriptors for 4-(Ethanesulfonyl)phenol

| Descriptor | Predicted Value/Nature | Significance |

| Dipole Moment | Non-zero | Indicates the overall polarity of the molecule, affecting solubility and intermolecular interactions. |

| Frontier Molecular Orbitals (HOMO-LUMO) | The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and stability. growingscience.com | |

| Electrostatic Potential (ESP) Map | Visualizes the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, predicting sites for electrophilic and nucleophilic attack. | |

| NBO Charges | Natural Bond Orbital (NBO) analysis provides information on charge distribution at the atomic level. researchgate.net |

Furthermore, quantum chemical calculations can predict spectroscopic properties, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and provide a deeper understanding of the vibrational modes and chemical environment of the atoms within the molecule. For instance, predicted IR frequencies for the sulfonyl group (SO2) are typically in the range of 1150–1350 cm⁻¹. vulcanchem.com

Molecular Docking Investigations with Biological Macromolecules and Receptor Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand the interactions between a small molecule, such as 4-(ethanesulfonyl)phenol, and a biological macromolecule, typically a protein or a nucleic acid. researchgate.net The primary goal is to identify the binding mode and affinity of the small molecule within the binding site of the receptor. google.com

The process involves predicting the conformation of the ligand (4-(ethanesulfonyl)phenol) and its placement within the active site of a target protein. Scoring functions are then used to estimate the binding affinity, often expressed as a binding energy value. A lower binding energy generally indicates a more stable protein-ligand complex. rsc.org

Studies on similar sulfonyl-containing compounds have demonstrated their potential to interact with various biological targets. For instance, sulfonamide derivatives have been shown to bind to enzymes like carbonic anhydrase. nih.gov The interaction often involves the sulfonyl group forming hydrogen bonds or other non-covalent interactions with amino acid residues in the active site. researchgate.net The phenolic hydroxyl group of 4-(ethanesulfonyl)phenol can also act as a hydrogen bond donor or acceptor, further stabilizing the interaction.

Table 2: Illustrative Example of Molecular Docking Results for a Sulfonyl Phenol (B47542) Scaffold with a Generic Kinase Target

| Parameter | Description | Illustrative Value |

| Binding Affinity (kcal/mol) | Estimated free energy of binding. More negative values indicate stronger binding. | -8.5 |

| Key Interacting Residues | Amino acids in the receptor's binding pocket that form significant interactions with the ligand. | Lys72, Asp184, Glu91 |

| Types of Interactions | Nature of the non-covalent bonds formed. | Hydrogen bonds, hydrophobic interactions, van der Waals forces. |

| Ligand Conformation | The three-dimensional arrangement of the ligand within the binding site. | Extended conformation with the sulfonyl group oriented towards the solvent-exposed region. |

Analysis of the binding site reveals the specific amino acid residues that are crucial for the interaction. This information is invaluable for understanding the molecular basis of the ligand's activity and for designing new derivatives with improved potency and selectivity. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations of Ethanesulfonylphenol Derivatives

The biological activity and physical properties of a molecule are not only determined by its chemical structure but also by its three-dimensional shape or conformation. ufms.br Conformational analysis of 4-(ethanesulfonyl)phenol and its derivatives involves identifying the stable low-energy conformations and the energy barriers between them. researchgate.net The flexibility around the C-S and C-O single bonds allows the molecule to adopt various spatial arrangements.

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. nih.govmdpi.com By simulating the motions of atoms and molecules, MD can reveal how 4-(ethanesulfonyl)phenol and its derivatives behave in a biological environment, such as in solution or when interacting with a protein. nih.gov These simulations can provide insights into the stability of different conformations, the flexibility of the molecule, and the nature of its interactions with surrounding molecules. mdpi.com

Key insights from MD simulations include:

Conformational Stability: Identifying the most populated and energetically favorable conformations of the molecule.

Interaction Dynamics: Observing the formation and breaking of hydrogen bonds and other non-covalent interactions with solvent molecules or a receptor.

Binding Free Energy Calculations: More rigorous methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy of a ligand to its receptor, providing a more accurate estimate of binding affinity than docking alone.

Table 3: Representative Conformational Dihedral Angles for 4-(Ethanesulfonyl)phenol

| Dihedral Angle | Description | Predicted Stable Angle(s) |

| C(aryl)-C(aryl)-S-C(ethyl) | Rotation around the bond connecting the phenyl ring and the sulfur atom. | ~90° |

| C(aryl)-S-C(ethyl)-C(methyl) | Rotation around the bond between the sulfur and the ethyl group. | gauche and anti conformations |

| C(aryl)-C(aryl)-O-H | Rotation of the hydroxyl group. | Planar with the aromatic ring |

The results from conformational analysis and MD simulations are crucial for understanding how the flexibility and dynamic behavior of ethanesulfonylphenol derivatives influence their interactions with biological targets. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Sulfonyl Phenol Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. jbclinpharm.orgrsc.org For sulfonyl phenol scaffolds, QSAR models can be developed to predict their biological activities, such as enzyme inhibition or receptor binding affinity, based on their molecular descriptors. nih.govscribd.com

The process of building a QSAR model involves several steps:

Data Set Collection: A series of sulfonyl phenol derivatives with experimentally determined biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These descriptors can be classified into several categories:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, surface area.

Quantum chemical descriptors: Dipole moment, HOMO-LUMO energies, atomic charges. researchgate.net

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), are used to build a mathematical equation that correlates the descriptors with the biological activity. jbclinpharm.org

Model Validation: The predictive power of the QSAR model is assessed using various statistical parameters and validation techniques to ensure its robustness and reliability. jbclinpharm.org

QSAR studies on various sulfonamide-containing compounds have identified key structural features that influence their activity. idrblab.net For the sulfonyl phenol scaffold, descriptors related to hydrophobicity (logP), electronic properties (e.g., Hammett constants), and steric parameters are likely to be important.

Table 4: Example of a Generic QSAR Equation for a Sulfonyl Phenol Series

log(1/IC₅₀) = a(logP) + b(σ) + c*(Es) + d**

| Term | Description |

| log(1/IC₅₀) | The biological activity (e.g., inhibitory concentration). |

| logP | A measure of the compound's hydrophobicity. |

| σ (Sigma) | Hammett constant, representing the electronic effect of a substituent. |

| Es | Taft's steric parameter, quantifying the steric bulk of a substituent. |

| a, b, c | Coefficients determined by the regression analysis. |

| d | The intercept of the equation. |

QSAR models can be used to predict the activity of new, unsynthesized sulfonyl phenol derivatives, thereby guiding the design and optimization of lead compounds in drug discovery. jbclinpharm.org

Theoretical Predictions of Reaction Pathways and Intermediates

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of 4-(ethanesulfonyl)phenol and its derivatives. warwick.ac.uk Theoretical calculations can be used to map out the potential energy surface of a reaction, identifying the structures of reactants, products, transition states, and any intermediates that may be formed. unipv.itevitachem.com

For example, the synthesis of 4-(ethanesulfonyl)phenol could involve the oxidation of a corresponding thioether or the reaction of a phenol with an ethanesulfonylating agent. researchgate.net Quantum chemical methods can be employed to calculate the activation energies for different possible reaction pathways, allowing for the prediction of the most likely mechanism. acs.org

Key aspects that can be investigated through theoretical predictions include:

Transition State Structures: The geometry and energy of the transition state, which represents the highest energy point along the reaction coordinate, can be calculated. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

Reaction Intermediates: The existence and stability of any transient species that are formed during the reaction can be predicted.

Table 5: Hypothetical Reaction Steps and Calculated Parameters for a Synthesis Pathway of 4-(Ethanesulfonyl)phenol

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) | Calculated Reaction Energy (kcal/mol) |

| Step 1 | Formation of an intermediate complex | 15 | -5 |

| Step 2 | Nucleophilic attack and bond formation | 25 | -20 |

| Step 3 | Proton transfer and product formation | 10 | -15 |

By understanding the detailed mechanism of a reaction, it is possible to optimize reaction conditions, such as temperature, solvent, and catalyst, to improve the yield and selectivity of the desired product. Theoretical predictions of reaction pathways and intermediates provide valuable insights that complement experimental studies in organic synthesis. evitachem.com

Mechanistic Investigations of Reactions Involving 4 Ethanesulfonyl Phenol and Its Analogues

Elucidation of Reaction Mechanisms in the Synthesis of Sulfonylphenols

The synthesis of sulfonylphenols, including 4-(ethanesulfonyl)phenol, can be achieved through various reaction pathways, with the specific mechanism often dictated by the chosen reagents and conditions. A common approach involves the sulfonylation of phenols. osti.gov This reaction is frequently catalyzed by pyridine (B92270) bases, which serve to neutralize the hydrochloric acid byproduct. osti.gov Optimization of these reactions often involves careful temperature control, typically between 0–5°C, to minimize side reactions, and the use of polar aprotic solvents like dichloromethane (B109758) to enhance reactivity.

One of the key mechanistic aspects in the synthesis of sulfonylphenols is the potential for sulfonyl migrations. These migrations, which can be either intramolecular or intermolecular, have been observed as 1,2-, 1,3-, 1,4-, 1,5-, 1,6-, and 1,7-sulfonyl shifts. nih.gov The underlying mechanisms for these shifts can be radical or polar in nature and are often elucidated using techniques such as isotopic labeling, crossover experiments, and density functional theory (DFT) calculations. nih.gov

A specific example of a mechanistic pathway is the anionic thia-Fries rearrangement, which can be applied to the synthesis of 2-sulfonylphenol complexes. d-nb.info This rearrangement can be initiated using a base like lithium diisopropylamide (LDA). d-nb.info Furthermore, asymmetric deprotonation with a chiral lithium amide base can lead to enantiomerically enriched planar chiral 2-sulfonylphenol complexes. d-nb.info

The Horner-Wadsworth-Emmons olefination reaction provides another route to sulfonyl-containing compounds. This reaction proceeds through the addition of a carbanion to an aldehyde, followed by the cyclization and fragmentation of a four-membered ring intermediate. nih.gov In some cases, an alternative Knoevenagel condensation pathway can occur, particularly with electron-rich aldehydes in the absence of a base. nih.gov

Electrochemical methods have also been employed for the synthesis of sulfonyl derivatives of phenols. For instance, the reaction of electrogenerated p-methylquinoneimine with sulfinic acids can yield various mono-, bis-, and tris-sulfonylated p-methylaminophenols by adjusting the electrode potential. researchgate.net

A photocatalytic approach for the iodosulfonylation of terminal olefins utilizes a phenolate (B1203915) anion as the in situ generated photocatalyst. units.it Upon visible-light irradiation, the phenolate in its excited state acts as a strong reductant, initiating a single-electron-transfer (SET) process to generate radicals from precursors. units.it This method has been shown to be effective for producing a variety of densely functionalized alkyl iodides. acs.org

The following table summarizes different synthetic strategies and their mechanistic features for preparing sulfonylphenols and their analogues.

| Synthetic Strategy | Key Mechanistic Features | Typical Conditions | Reference |

| Sulfonylation of Phenols | Use of pyridine base as a catalyst to neutralize HCl. | 0–5°C, polar aprotic solvent (e.g., dichloromethane). | osti.gov |

| Anionic thia-Fries Rearrangement | Intramolecular rearrangement initiated by a strong base. | Use of LDA or chiral lithium amide bases. | d-nb.info |

| Horner-Wadsworth-Emmons Olefination | Addition of a carbanion, cyclization, and fragmentation. | Base-catalyzed reaction of a sulfonyl-stabilized carbanion with an aldehyde. | nih.gov |

| Electrochemical Synthesis | Reaction of electrogenerated quinoneimines with sulfinic acids. | Controlled electrode potential in an electrochemical cell. | researchgate.net |

| Photocatalytic Iodosulfonylation | SET from an excited phenolate anion to generate radicals. | Visible light irradiation (e.g., 450 nm), organic photocatalyst. | units.itacs.org |

Mechanistic Studies of Chemical Transformations and Degradation Pathways of Sulfonyl-Substituted Phenols

The chemical transformations and degradation of sulfonyl-substituted phenols are influenced by various factors, including hydrolysis, microbial processes, and photolysis. researchgate.net Understanding these pathways is crucial for assessing their environmental fate.

Hydrolysis is a significant degradation pathway for some sulfonyl-containing compounds. For instance, SO2-bridged cyanate (B1221674) esters have been found to be hydrolytically unstable and can readily hydrolyze in the presence of water vapor. mdpi.com The cleavage of the sulfonylurea bridge is a common degradation pathway for sulfonylurea herbicides, often initiated by hydrolysis. researchgate.net

Photolysis, or photo-induced degradation, represents another important degradation route. researchgate.net For example, the photodegradation of amidosulfuron (B46393) in aqueous solutions follows first-order kinetics. researchgate.net The process can be simulated using xenon-arc lamps to mimic sunlight, while excluding UV light can help isolate hydrolysis pathways. Advanced analytical techniques like LC-QTOF-MS are employed to identify the resulting transformation products by comparing their fragmentation patterns with databases.

Microbial degradation also plays a role in the breakdown of these compounds. Certain bacteria can effectively degrade sulfonylurea herbicides. researchgate.net For instance, an endophytic bacterium, Proteus sp. CD3, has been shown to degrade bensulfuron (B1205469) methyl, with extracellular enzymes playing a critical role in the process. researchgate.net The proposed metabolic pathway involves the cleavage of the C-N bond in the sulfonylurea bridge. researchgate.net

Oxidative degradation is another transformation pathway. The oxidation of some sulfonylphenol derivatives can lead to the formation of new redox-active fragments. researchgate.net The mechanisms of oxidation in sulfonated azo dyes have been studied, revealing the appearance of new redox pairs corresponding to the degradation products. researchgate.net

The following table outlines the primary degradation pathways for sulfonyl-substituted phenols and the methods used to study them.

| Degradation Pathway | Description | Investigative Techniques | Reference |

| Hydrolysis | Cleavage of chemical bonds by reaction with water. | OECD 308/309 tests, exclusion of UV light. | researchgate.netmdpi.com |

| Photolysis | Degradation induced by light. | Xenon-arc lamps, HPLC with diode array detection, tandem mass spectrometry. | researchgate.net |

| Microbial Degradation | Breakdown by microorganisms. | Isolation and identification of degrading bacterial strains, analysis of metabolic products. | researchgate.net |

| Oxidative Degradation | Transformation through oxidation reactions. | Cyclic voltammetry to observe new redox peaks of degradation fragments. | researchgate.net |

Investigation of Molecular Interaction Mechanisms with Biological Targets (e.g., Enzyme Inhibition, Receptor Activation)

The biological activity of 4-(ethanesulfonyl)phenol and its analogues is determined by their interactions with specific molecular targets, such as enzymes and receptors. The phenolic hydroxyl group and the sulfonyl group are key features that govern these interactions. The hydroxyl group can form hydrogen bonds, while the sulfonyl group can participate in electrophilic interactions, leading to the modification of biomolecule activity.

Enzyme Inhibition:

Sulfonyl-containing phenols have been investigated as inhibitors of various enzymes. For instance, 4-(5-Methanesulfonyl-(1,2,3,4)tetrazol-1-yl)-phenol has been identified as a potent inhibitor of kinases. biosynth.com The inhibition mechanism can be competitive or non-competitive. Molecular docking studies are frequently used to predict the binding affinities of these compounds with target enzymes and to analyze the interactions at the active site. researchgate.net For example, molecular docking has been used to study the interaction of thiomorpholine (B91149) derivatives with the Fas receptor (CD95), suggesting a potential mechanism of action. researchgate.net

Some sulfonylphenol derivatives have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in diabetes. researchgate.net Structure-activity relationship (SAR) studies have revealed that a mildly acidic proton on the phenol (B47542) at the para-position is important for high activity. researchgate.net

Receptor Activation/Modulation:

Analogues of 4-(ethanesulfonyl)phenol can also interact with various receptors. For example, certain bisphenol S (BPS) derivatives, which are structurally related to sulfonylphenols, have been shown to selectively inhibit estrogen receptor alpha (ERα)-mediated activity. acs.org Molecular modeling analyses suggest that these compounds can bind to estrogen or androgen receptors with varying affinities. acs.org

The activation of signaling pathways in cancer can occur through mutated or overexpressed receptor tyrosine kinases. aacrjournals.org Some inhibitors containing a phenol moiety have been designed to target these pathways. aacrjournals.org For example, in the PI3K/mTOR pathway, the phenol moiety of some inhibitors can bind in an "affinity pocket" of the ATP-binding site. aacrjournals.org

The following table provides examples of the biological targets of sulfonylphenol analogues and the observed effects.

| Compound/Analogue Class | Biological Target | Observed Effect/Interaction Mechanism | Reference |

| 4-(5-Methanesulfonyl-(1,2,3,4)tetrazol-1-yl)-phenol | Kinases | Potent inhibition. | biosynth.com |

| Methanesulfonyl-phenyl-amino derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition, with potency dependent on the phenolic proton. | researchgate.net |

| Bisphenol S (BPS) derivatives | Estrogen Receptor alpha (ERα) | Selective inhibition of ERα-mediated activity. | acs.org |

| Thiomorpholine derivatives | Fas Receptor (CD95) | Potential activation of Fas-mediated apoptosis, studied via molecular docking. | researchgate.net |

| PI3K inhibitors with a phenol moiety | PI3K/mTOR pathway | Binding to the ATP-binding site, with the phenol in an affinity pocket. | aacrjournals.org |

Kinetics of Chemical Reactions Involving 4-(Ethanesulfonyl)phenol Analogues

The study of reaction kinetics provides valuable insights into the rates and mechanisms of chemical transformations involving 4-(ethanesulfonyl)phenol and its analogues. ox.ac.uk Kinetic models can be developed to describe the reaction networks and determine rate constants and energy barriers. rsc.org

In the synthesis of sulfonylphenols, the kinetics can be influenced by factors such as the catalyst and solvent. For example, in the sulfonylation of phenols catalyzed by pyridine bases, the reaction is first order in each reactant. ethernet.edu.et The choice of solvent can significantly impact the regioselectivity and reaction rates in alkylation reactions like the Williamson ether synthesis. rsc.org

For degradation reactions, kinetic studies can determine the rate of disappearance of the parent compound and the formation of transformation products. The photodegradation of amidosulfuron, for instance, follows a first-order kinetic model, with a determined half-life and kinetic constant. researchgate.net Kinetic models, such as first-order decay, are used to estimate the half-lives of these compounds in environmental systems.

In the context of biological interactions, kinetic evaluation is crucial for understanding enzyme inhibition. The observed homogeneous rate constants (kobs) for the reaction of p-methyl quinoneimine with sulfinic acids have been estimated at various pH values by comparing experimental and simulated cyclic voltammograms. researchgate.net For enzyme inhibition, the inhibition constant (Ki) is a key parameter that quantifies the potency of an inhibitor. researchgate.net For example, novel hybrid compounds containing a sulfonate group have been synthesized and their Ki values determined for the inhibition of carbonic anhydrase and acetylcholinesterase. researchgate.net

The following table presents kinetic data for various reactions involving sulfonylphenol analogues.

| Reaction Type | Compound/Analogue | Kinetic Parameter | Value | Conditions | Reference |

| Photodegradation | Amidosulfuron | Half-life (t1/2) | 276 hours | Aqueous solution | researchgate.net |

| Photodegradation | Amidosulfuron | Kinetic constant (k) | 0.0027 h⁻¹ | Aqueous solution | researchgate.net |

| Enzyme Inhibition | Hybrid compound 4c | Ki (hCA I) | 25.084 ± 4.73 nM | - | researchgate.net |

| Enzyme Inhibition | Hybrid compound 4c | Ki (hCA II) | 32.325 ± 1.67 nM | - | researchgate.net |

| Enzyme Inhibition | Hybrid compound 5b | Ki (AChE) | 1.699 ± 0.25 nM | - | researchgate.net |

Structure Activity Relationship Sar Studies of 4 Ethanesulfonyl Phenol Derivatives

Correlating Substituent Effects on Biological Activity of Sulfonylphenols

The biological activity of sulfonylphenol derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. These modifications can alter the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its interaction with biological targets. The systematic study of these alterations is a cornerstone of structure-activity relationship (SAR) analysis. researchgate.netnih.gov

The electronic effect of a substituent, often quantified by the Hammett constant (σ), is a critical determinant of activity. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or chloro (-Cl) groups, on the phenolic ring can increase the acidity of the phenolic proton, potentially enhancing hydrogen bonding interactions with a target receptor. rsc.org Conversely, electron-donating groups (EDGs) can decrease this acidity. The position of these substituents is also crucial. For instance, studies on related phenolic compounds have shown that the placement of substituents can dramatically alter biological outcomes. nih.gov

Lipophilicity, the affinity of a molecule for a lipid environment, is another key factor. It influences the compound's ability to cross biological membranes and reach its site of action. The addition of non-polar substituents, such as alkyl groups, generally increases lipophilicity, while polar groups decrease it. A classic approach in SAR is to create a Hansch analysis, which correlates biological activity with parameters like lipophilicity (log P) and electronic effects (σ). u-tokyo.ac.jp

Steric factors, which relate to the size and shape of the substituents, also play a significant role. researchgate.net Bulky groups can create unfavorable steric clashes with a receptor binding site, reducing activity. However, in some cases, a larger group might be necessary to occupy a specific hydrophobic pocket, thereby increasing potency. researchgate.netrsc.org

The following interactive table illustrates how different substituents on a hypothetical sulfonylphenol core could modulate biological activity, based on established medicinal chemistry principles.

| Substituent (R) on Phenol (B47542) Ring | Position | Electronic Effect (σ) | Lipophilicity (logP) | Steric Hindrance | Predicted Biological Activity (e.g., IC₅₀) | Rationale |

| H (Parent Compound) | - | 0.00 | Baseline | Low | Moderate | Baseline for comparison. |

| 3-Chloro | meta | +0.37 (EWG) | Increased | Medium | Increased | Enhanced acidity of phenol may improve H-bonding; increased lipophilicity aids membrane crossing. rsc.org |

| 4-Methoxy | para | -0.27 (EDG) | Slightly Increased | Medium | Decreased | Reduced phenolic acidity may weaken key interactions with the target. researchgate.net |

| 3,5-Dimethyl | meta, meta | -0.14 (EDG) | Significantly Increased | High | Variable | Increased lipophilicity could enhance cell penetration, but steric bulk might hinder binding. |

| 4-Nitro | para | +0.78 (Strong EWG) | Slightly Decreased | Medium | Significantly Increased | Strong electron-withdrawing nature greatly enhances phenolic acidity and potential for polar interactions. |

Pharmacophore Development and Lead Optimization Strategies Based on Sulfonylphenol Derivatives

Pharmacophore modeling is a powerful computational tool in drug discovery that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological effect. researchgate.netnih.gov For the 4-(ethanesulfonyl)phenol scaffold, a pharmacophore model would typically highlight key interaction points:

A Hydrogen Bond Donor: The acidic proton of the phenolic hydroxyl group.

A Hydrogen Bond Acceptor: The oxygen atoms of the sulfonyl group.

An Aromatic/Hydrophobic Region: The phenyl ring.

This model serves as a 3D query to screen large compound libraries for new molecules that match these features, a process known as virtual screening. researchgate.net This allows for the rapid identification of structurally diverse hits that may possess the desired biological activity, a strategy often referred to as "scaffold hopping". uniroma1.it

Once a lead compound like 4-(ethanesulfonyl)phenol is identified, pharmacophore models guide its optimization. danaher.com The goal of lead optimization is to enhance properties like potency, selectivity, and pharmacokinetic profile (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). danaher.com Strategies based on the sulfonylphenol scaffold include:

Structure-Based Design: If the 3D structure of the biological target is known, molecular docking simulations can predict how derivatives of 4-(ethanesulfonyl)phenol bind. nih.gov This allows for the rational design of new analogs with substituents that form additional favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target, thereby increasing potency.

Fragment Growing: In this strategy, small chemical fragments are added to the lead scaffold to probe for additional interactions within the binding site. frontiersin.org For example, extending the ethyl group or adding substituents to the phenyl ring can be guided by the shape and properties of the target's binding pocket.

These optimization strategies aim to refine the initial hit into a preclinical candidate by systematically modifying the structure to achieve a superior balance of properties. danaher.com

Systematic Chemical Modifications and Their Impact on Molecular Functionality

Systematic chemical modification is the practical application of SAR principles to alter a molecule's function. nih.gov For the 4-(ethanesulfonyl)phenol scaffold, modifications can be targeted at several key positions to fine-tune its properties. The synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides is a well-established method for such modifications. mdpi.com

Key modification strategies include:

Modification of the Phenolic -OH Group: The hydroxyl group is a primary site for interaction and can be modified through etherification or esterification. For example, converting the phenol to a sulfonate ester by reacting it with a different sulfonyl chloride introduces a new substituent and removes the hydrogen bond donating capability, which can drastically alter its binding mode and biological activity. mdpi.com

Substitution on the Aromatic Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the phenyl ring can systematically alter the electronic and lipophilic properties of the molecule, as detailed in the SAR section.

Modification of the Sulfonyl Moiety: The ethyl group on the sulfonyl moiety can be varied (e.g., methyl, propyl, or more complex chains) to explore hydrophobic pockets in a binding site. Replacing the ethyl group with an aromatic ring would create a diaryl sulfone, significantly changing the molecule's shape and electronic distribution.

The following table, based on reported synthetic methodologies for related compounds, demonstrates how systematic modifications can be achieved to create a library of derivatives for biological screening. mdpi.com

| Parent Phenol | Modifying Reagent | Resulting Compound Name | Key Structural Change |

| 4-Hydroxystyrene | 4-Methylbenzenesulfonyl chloride | 4-[(E)-2-Phenylvinyl]phenyl 4-methylbenzenesulfonate (B104242) mdpi.com | Phenol OH converted to tosylate ester. |

| 4-Hydroxystyrene | 4-(Acetylamino)benzenesulfonyl chloride | 4-[(E)-2-Phenylvinyl]phenyl 4-(acetylamino)benzenesulfonate (B253443) mdpi.com | Introduces an acetylamino group on the new sulfonylaryl ring. |

| 4-Hydroxystyrene | 2,4-Dimethoxybenzenesulfonyl chloride | 4-[(E)-2-Phenylvinyl]phenyl 2,4-dimethoxybenzenesulfonate mdpi.com | Adds two methoxy (B1213986) groups to the new sulfonylaryl ring. |

| 4-Aminophenol | Benzoyl chloride | N-(4-hydroxyphenyl)benzamide | Acylation of an amino group on the phenol ring (illustrative of ring substitution). |

| 4-Ethoxyphenol | Nitric Acid/Sulfuric Acid | 4-Ethoxy-2-nitrophenol | Nitration of the aromatic ring, adding a strong EWG. |

These modifications create a diverse set of analogs, each with a unique physicochemical profile. The subsequent biological evaluation of these compounds allows researchers to build a comprehensive SAR model, leading to a deeper understanding of how molecular structure dictates function and guiding the development of more effective and specific agents. acs.orgjchemrev.com

Advanced Applications and Functionalization Strategies of 4 Ethanesulfonyl Phenol

Development of Thiol-Selective Reagents Based on Sulfonylphenol Scaffolds

The selective detection and modification of thiol groups (-SH) in proteins are crucial for understanding cellular redox states and protein function. While standard reagents like N-ethylmaleimide (NEM) are widely used, they can suffer from a lack of selectivity, reacting with other nucleophilic residues or oxidized forms of cysteine. nih.gov This has driven the development of new reagents with improved specificity.

Recent research has identified heteroaromatic sulfones as a promising class of thiol-selective reagents that operate with high reactivity and selectivity, avoiding cross-reactivity with oxidized species like sulfenic acids (-SOH). nih.govnih.gov A key example built upon a sulfonylphenol scaffold is 4-(5-methanesulfonyl- nih.govCurrent time information in Bangalore, IN.smolecule.comtetrazol-1-yl)-phenol (MSTP) . nih.gov This compound, a derivative of the broader sulfonylphenol class, has demonstrated superior performance as a thiol-blocking agent in proteomics.

MSTP functions via nucleophilic aromatic substitution, where it selectively targets the anionic form of thiols (thiolates, -S⁻). Its design incorporates a highly electron-deficient heteroaromatic ring system activated by a methylsulfonyl group, making it very reactive towards nucleophilic attack by thiols. The phenolic group on the scaffold contributes to its solubility and electronic properties. Studies have shown that MSTP provides efficient and rapid blocking of reduced thiols, outperforming traditional reagents in both speed and specificity. nih.gov This selectivity is critical for accurately studying oxidative post-translational modifications. nih.govnih.gov

The kinetic properties of MSTP highlight its efficiency as a thiol-blocking agent, achieving complete labeling in a very short time frame.

| Parameter | Value | Significance |

|---|---|---|

| Rate Constant (k) | 16.6 M⁻¹s⁻¹ | Indicates a high reaction rate with thiols. |

| Observed Rate Constant (kobs) | 5.1 min⁻¹ | Demonstrates rapid blocking action under experimental conditions. |

| Labeling Time | ~2 minutes | Allows for rapid quenching of intracellular thiols for accurate analysis. |

The development of reagents like MSTP showcases the potential of the sulfonylphenol scaffold in creating highly selective probes for chemical biology. The principles demonstrated with MSTP could be extended to design other thiol-reactive tools based on the 4-(ethanesulfonyl)phenol core, potentially tuning reactivity and permeability through modification of the sulfonyl group or the aromatic ring.

Integration into Hybrid Materials and Functional Polymer Systems

The incorporation of specific functional moieties into polymers and hybrid materials is a powerful strategy for creating advanced materials with tailored properties. Phenolic compounds are valuable in this context for their ability to be integrated into polymer backbones or used to functionalize surfaces. researchgate.netmdpi.com The 4-(ethanesulfonyl)phenol structure offers both a reactive phenolic group for polymerization or grafting and a polar sulfonyl group that can influence material properties like solubility and thermal stability.

An example of this integration is the synthesis of a hybrid material using a derivative of 4-(ethanesulfonyl)phenol. Researchers have prepared a 5-[4-(2-Hydroxy-ethanesulfonyl)-phenylazo]-quinolin-8-ol - polysiloxane hybrid material . This material was designed for the extraction and removal of Fe³⁺ ions from aqueous solutions. In this system, the functionalized phenol (B47542) is chemically anchored to a polysiloxane network. The resulting organic-inorganic hybrid material demonstrates the utility of the sulfonylphenol moiety in creating functional systems for environmental applications.

The general approach for creating such hybrid materials often involves:

Synthesis of a functional monomer: A derivative of 4-(ethanesulfonyl)phenol is prepared to contain a polymerizable group or a group that can react with a pre-formed polymer or inorganic network.

Polymerization or Grafting: The functional monomer is then copolymerized with other monomers or grafted onto a surface or into a matrix like silica. mdpi.com The use of techniques like sol-gel processing is common for creating organic-inorganic hybrid networks.

The phenol group itself is a versatile handle for incorporation into polymers. For instance, phenol-containing polymers can be synthesized for subsequent modification, such as the radiolabeling of nanoparticles for biodistribution studies. researchgate.net The presence of the ethansulfonyl group in the 4-(ethanesulfonyl)phenol backbone can impart desirable characteristics to the final material, such as improved thermal stability or specific interactions with other components. The field of functional polymers is vast, with methods like controlled radical polymerization allowing for the precise architecture of polymers containing specific functional groups. specificpolymers.commdpi.com

Design of Photoactivatable Phenolic Systems for Chemical Biology Research

Photoactivatable probes, or "caged" compounds, are powerful tools in chemical biology that allow for the precise spatial and temporal control of biologically active molecules using light. nih.gov The strategy involves masking a functional group of a molecule with a photoremovable protecting group (PPG). Upon irradiation, the PPG is cleaved, releasing the active molecule.

The sulfonylphenol scaffold has been utilized in the design of such systems. For example, the compound 4-(5-Methanesulfonyl- nih.govCurrent time information in Bangalore, IN.smolecule.comtetrazol-1-yl)-phenol (MSTP) , previously discussed as a thiol-selective reagent, has also been incorporated as a recognition unit in a photoactivatable probe. researchgate.net In one design, MSTP was part of a protein-activatable, environment-sensitive, and water-soluble probe. researchgate.net Upon binding to a protein's sulfhydryl group, the probe's fluorescence properties change, allowing for in situ labeling. researchgate.net

While this specific example uses the sulfonylphenol derivative as a recognition element that triggers a change upon binding rather than being photocleaved itself, the general principle of using phenolic scaffolds in photoactivatable systems is well-established. nih.gov The phenolic hydroxyl group is a common site for attaching a PPG. The electronic nature of the substituent at the para-position—in this case, the ethansulfonyl group—can influence the properties of the caged compound and the efficiency of the photorelease. The development of photoactivatable phenols often involves modular synthesis, allowing for the conjugation of various biologically relevant phenols to a PPG. nih.gov

| Component | Function | Example from Literature (Related Scaffolds) |

|---|---|---|

| Phenolic Effector | The biologically active molecule to be released (e.g., a neurotransmitter, a drug). | Serotonin, Estradiol, Capsaicin nih.gov |

| Photoremovable Protecting Group (PPG) | A light-sensitive moiety that masks the phenol's activity until cleaved by light. | 8-bromo-7-hydroxyquinoline (BHQ), 8-cyano-7-hydroxyquinoline (CyHQ) nih.gov |

| Linkage | Covalent bond connecting the PPG to the phenolic oxygen, often a carbonate or ether linkage. | Ether linkage nih.gov |

The application of these systems allows researchers to study complex biological processes with high precision. The ability to control the release of phenolic compounds with light opens up avenues for investigating signaling pathways and enzymatic activity in living cells. nih.govraineslab.com

Exploration in Catalysis and Organocatalysis via Phenolic Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of catalysis alongside metal- and biocatalysis. unibo.it Phenolic derivatives are frequently used as precursors for designing organocatalysts due to the reactivity of the phenol group, which allows for the straightforward introduction of catalytically active moieties.

While there are no specific reports detailing the use of 4-(ethanesulfonyl)phenol itself as a catalyst, its structure is amenable to derivatization strategies that are common in the field of organocatalysis. For example, chiral secondary amines, which are workhorses of aminocatalysis, can be attached to a phenolic backbone. mdpi.com Such catalysts operate by forming nucleophilic enamines or electrophilic iminium ions with carbonyl compounds. mdpi.com

The general strategy for creating a phenol-derived organocatalyst involves:

Functionalization of the Phenolic Hydroxyl: The -OH group can be used as an anchor point. For instance, it can be etherified with a molecule containing the catalytic unit, such as a derivative of proline. beilstein-journals.org

Introducing the Catalytic Moiety: A common approach is to synthesize a derivative of the phenol that contains a catalytically active group. For example, a 4-(pyridin-4-yl)phenol (B1449480) derivative can be synthesized and subsequently elaborated into a more complex catalyst structure. beilstein-journals.org

Tuning Electronic and Steric Properties: The substituent at the para-position of the phenol (the ethansulfonyl group in this case) would play a crucial role in modulating the electronic properties of the catalyst, which can affect its activity and selectivity. The strong electron-withdrawing nature of the ethansulfonyl group could influence the acidity of other protons in the catalyst or the nucleophilicity/electrophilicity of the active site.

Phenolic scaffolds are also used in Brønsted acid catalysis, where the phenol itself or a more acidic derivative can act as a proton donor to activate substrates. beilstein-journals.org The design of bifunctional catalysts, which contain both a Brønsted acidic site and a Lewis basic site, is a powerful strategy in organocatalysis. The 4-(ethanesulfonyl)phenol scaffold, with its inherent phenolic proton and the potential for introducing a basic site, could be explored for such applications.

The synthesis of chalcone (B49325) derivatives from phenolic precursors is another area where such compounds find use, with the resulting chalcones having applications as intermediates for bioactive heterocyclic compounds. acs.orgnih.gov The derivatization of natural phenols to enhance their properties is a well-established field, providing a blueprint for how synthetic phenols like 4-(ethanesulfonyl)phenol could be similarly functionalized for catalytic applications. nih.gov

Emerging Research Directions for 4 Ethanesulfonyl Phenol

Novel Derivatization Strategies for Enhanced Selectivity and Tunable Properties

The functional versatility of 4-(Ethanesulfonyl)phenol allows for targeted chemical modifications to enhance its properties for specific applications. Research is moving towards sophisticated derivatization strategies that can fine-tune the molecule's selectivity, solubility, and biological activity. nih.gov

One primary focus is the modification of the phenolic hydroxyl group. Esterification or etherification of this group can alter the compound's lipophilicity, which is a critical parameter for its interaction with biological membranes and its potential use in drug delivery or as an antioxidant for lipophilic foods. nih.gov For instance, esterification of the phenol (B47542) with various acyl chlorides or carboxylic acids can introduce a wide range of functional groups. A similar strategy has been shown to enhance the antioxidant activity of tyrosol, another natural phenol, by esterifying its alcoholic hydroxyl group with phenolic acids. mdpi.com

Another promising avenue is the development of derivatives that act as selective probes or inhibitors in biological systems. By attaching specific recognition motifs or reactive groups, derivatives of 4-(Ethanesulfonyl)phenol could be designed to target particular enzymes or cellular components. A related compound, 4-(5-methanesulfonyl- u-paris.frpathwaystoscience.orgizgulab.comtetrazol-1-yl)-phenol (MSTP), has been identified as a highly selective reagent for blocking reduced thiols in proteins, which is crucial for redox proteomics. nih.gov This suggests that the sulfonyl-phenol scaffold is amenable to the design of highly selective chemical tools. Future work could involve creating a library of 4-(Ethanesulfonyl)phenol derivatives and screening them for specific biological activities.

Strategies for derivatization can be summarized as follows:

| Derivatization Site | Potential Reagents | Desired Outcome |

| Phenolic -OH | Acyl chlorides, Carboxylic acids, Alkyl halides | Tune lipophilicity, Enhance antioxidant properties, Create prodrugs |

| Aromatic Ring | Electrophilic reagents (e.g., for nitration, halogenation) | Modulate electronic properties, Introduce handles for further functionalization |

| Ethylsulfonyl Group | Not typically modified, but structural analogs could be synthesized | Alter steric and electronic effects, Investigate structure-activity relationships |

Furthermore, the development of novel derivatization reagents specifically designed to react with phenols under mild conditions is an active area of research. For example, 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) has been developed as a reagent to improve the detection of phenolic compounds in liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). nih.gov Such advancements in chemical methodology will undoubtedly accelerate the exploration of 4-(Ethanesulfonyl)phenol derivatives.

Green Chemistry Approaches and Sustainable Synthesis of 4-(Ethanesulfonyl)phenol

In line with the growing emphasis on environmental responsibility in the chemical industry, researchers are actively seeking greener and more sustainable methods for synthesizing 4-(Ethanesulfonyl)phenol and its derivatives. The principles of green chemistry, which include waste prevention, atom economy, and the use of safer solvents and catalysts, provide a framework for this research. acs.org

Traditional synthetic routes to phenols and sulfones often involve harsh reagents, stoichiometric amounts of catalysts, and volatile organic solvents. Emerging research aims to replace these with more benign alternatives. One promising approach is the use of catalytic systems that are highly efficient and recyclable. For instance, a method for the selective hydrodeoxygenation of acetophenone (B1666503) derivatives to produce alkyl phenols utilizes a bimetallic iron-ruthenium nanoparticle catalyst, showcasing a move towards more sustainable catalytic processes. rsc.org

Electrochemical synthesis is another powerful green chemistry tool being explored. A green strategy for the synthesis of sulfone derivatives of p-methylaminophenol has been reported, where different products could be obtained simply by changing the applied electrode potential in a one-pot reaction. nih.gov This method avoids the need for harsh chemical oxidants or reductants and often uses aqueous solvent systems. Applying similar electrochemical principles to the synthesis of 4-(Ethanesulfonyl)phenol from appropriate precursors could offer a significantly more sustainable manufacturing process.

Recent advances also include metal- and photocatalyst-free methods for phenol synthesis. A notable study demonstrated the hydroxylation of arylboronic acids to form phenols using diacetoxyiodobenzene (B1259982) under mild, room-temperature conditions, which presents a significant improvement in terms of cost, simplicity, and sustainability. acs.org Exploring the adaptation of such protocols for the synthesis of 4-(Ethanesulfonyl)phenol could eliminate the reliance on expensive and potentially toxic metal catalysts.

Key green chemistry strategies applicable to 4-(Ethanesulfonyl)phenol synthesis include:

Use of Safer Solvents: Replacing traditional volatile organic solvents with water, supercritical fluids, or ionic liquids.

Catalysis: Employing catalytic reagents over stoichiometric ones to minimize waste. acs.org This includes biocatalysts, such as enzymes, which can offer high selectivity under mild conditions. acs.orgmdpi.com

Renewable Feedstocks: Investigating synthetic routes that start from renewable bio-based materials rather than petroleum-based feedstocks.

Energy Efficiency: Designing synthetic pathways that can be conducted at ambient temperature and pressure, potentially using alternative energy sources like microwave or solar energy.

Advanced Characterization Techniques for Complex Environmental or Biological Matrices

The detection and quantification of 4-(Ethanesulfonyl)phenol and its metabolites or derivatives in complex samples, such as environmental water or biological fluids, are crucial for understanding its fate, transport, and biological impact. Emerging research in this area focuses on developing more sensitive, selective, and robust analytical methods.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a cornerstone technique for this purpose. mdpi.com However, direct analysis can be challenging due to low concentrations or matrix interference. To overcome this, derivatization is often employed to enhance the signal and improve chromatographic separation. sci-hub.se For example, the use of reagents like 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) to derivatize phenolic compounds has been shown to significantly improve the sensitivity of LC-ESI-MS/MS analysis. nih.gov Future research will likely involve the development of new derivatizing agents tailored for sulfonylphenols.

Beyond chromatography, other advanced characterization techniques are being explored:

| Technique | Application for 4-(Ethanesulfonyl)phenol | Advantages |

| Raman Spectroscopy | Molecular structure analysis, chemical identification in materials. | Non-destructive, high specificity, can be used for in-situ analysis. numberanalytics.com |

| Infrared (IR) Spectroscopy | Identification of functional groups, chemical composition analysis. | High sensitivity, applicable to a wide range of materials. numberanalytics.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of derivatives and metabolites. | Provides unambiguous structural information. |

| Differential Scanning Calorimetry (DSC) | Analysis of thermal properties of polymers or materials incorporating the compound. | High sensitivity for detecting thermal transitions. numberanalytics.com |

These techniques are not only for quantification but also for understanding the interaction of 4-(Ethanesulfonyl)phenol within complex matrices. For example, spectroscopic methods can provide insights into how the compound binds to proteins or incorporates into a material's structure. numberanalytics.com The development of new sorbents for solid-phase extraction and chromatography is also a key area, aiming to enable the simultaneous determination of the parent compound and its various oxidized or derivatized forms. mdpi.com

Cross-Disciplinary Research at the Interface of Chemistry, Materials Science, and Chemical Biology

The unique structure of 4-(Ethanesulfonyl)phenol positions it as a valuable building block in cross-disciplinary research, bridging the gap between chemistry, materials science, and chemical biology. princeton.edu Its properties can be harnessed to create novel materials with tailored functionalities and to develop chemical tools for probing biological systems.

In materials science , the phenolic hydroxyl group and the aromatic ring can be used in polymerization reactions to create new classes of polymers, such as polyethersulfones, with specific thermal and mechanical properties. The presence of the sulfonyl group can enhance properties like thermal stability and chemical resistance. Furthermore, 4-(Ethanesulfonyl)phenol derivatives could be used to functionalize surfaces, creating materials with specific wetting, adhesive, or biocompatible properties. izgulab.com The goal is to use fundamental knowledge of the compound's behavior to design materials with desired functions for applications ranging from advanced composites to biomedical implants. princeton.edu

In chemical biology , the focus is on using small molecules to understand and manipulate biological processes. izgulab.com Inspired by the high selectivity of the related compound MSTP as a thiol-blocking agent in redox proteomics nih.gov, derivatives of 4-(Ethanesulfonyl)phenol could be developed as novel molecular probes. For example, by attaching a fluorescent tag or a biotin (B1667282) handle, these derivatives could be used to identify and study specific protein targets in living cells. This approach joins synthetic chemistry with synthetic biology to create powerful new tools for research. izgulab.com Such research is critical for understanding the role of oxidative modifications in health and disease. mdpi.com

The convergence of these fields fosters innovation. u-paris.frgettysburg.edu For instance, research could focus on:

Biosensors: Developing sensors where 4-(Ethanesulfonyl)phenol or its derivatives are immobilized on a surface (a materials science concept) to detect specific biological analytes (a chemical biology application).

Functional Biomaterials: Creating materials that not only provide structural support but also have specific biological activity, such as antimicrobial surfaces or drug-eluting coatings, by incorporating derivatives of 4-(Ethanesulfonyl)phenol. u-paris.fr

Sustainable Nanotechnology: Using 4-(Ethanesulfonyl)phenol as a building block in the creation of functional nanomaterials, with a focus on sustainable design and understanding their biological and environmental interactions. pathwaystoscience.org

This cross-disciplinary approach ensures that fundamental chemical knowledge is translated into practical applications that can address challenges in medicine, technology, and environmental science. u-paris.fr

Q & A

Q. What are the recommended methods for synthesizing 4-(Ethanesulfonyl)phenol in a laboratory setting?

The synthesis typically involves electrophilic substitution, where phenol reacts with ethanesulfonyl chloride in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. The reaction requires anhydrous conditions and controlled temperatures (0–5°C) to minimize side reactions. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing 4-(Ethanesulfonyl)phenol, and what key spectral features should researchers observe?

- 1H/13C NMR : The phenolic proton appears as a singlet near δ 9.8–10.2 ppm (downfield due to electron-withdrawing sulfonyl group). The ethanesulfonyl moiety shows distinct signals: CH2 groups at δ 3.2–3.5 ppm (1H NMR) and 45–50 ppm (13C NMR), with SO2 carbon at ~55 ppm.

- IR : Strong S=O asymmetric/symmetric stretches at 1320–1350 cm⁻¹ and 1140–1160 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 186 (C8H10O3S) with fragmentation patterns confirming the sulfonyl group .

Q. What safety precautions are critical when handling 4-(Ethanesulfonyl)phenol and its synthetic precursors?

- Ethanesulfonyl chloride : Store in sealed containers under inert gas; avoid contact with water (violent hydrolysis) and oxidizing agents. Use fume hoods, chemical-resistant gloves, and eye protection.

- 4-(Ethanesulfonyl)phenol : Minimize dust inhalation; handle with nitrile gloves. Emergency protocols for skin/eye exposure include immediate rinsing with water for 15 minutes .

Advanced Research Questions

Q. How can researchers design experiments to analyze the biological activity of 4-(Ethanesulfonyl)phenol, particularly in enzyme inhibition studies?

- Kinetic Assays : Use spectrophotometric methods to monitor enzyme activity (e.g., acetylcholinesterase inhibition via Ellman’s assay).

- Structural Studies : Perform X-ray crystallography or molecular docking to map interactions between the sulfonyl group and enzyme active sites.

- Control for Interference : Validate assays using Folin-Ciocalteu reagent to confirm the compound does not nonspecifically reduce copper ions in protein quantification protocols .

Q. What strategies are employed to resolve contradictions in reported solubility data of 4-(Ethanesulfonyl)phenol across different solvent systems?

- Standardized Protocols : Use USP/PhEur solubility criteria (e.g., shake-flask method at 25°C ± 0.5°C).

- Purity Verification : Quantify impurities via HPLC (C18 column, 70:30 methanol/water mobile phase).

- Solvent Polarity Analysis : Correlate solubility with Hansen solubility parameters to identify outliers caused by solvent-solute polarity mismatches .

Q. How does the sulfonyl group in 4-(Ethanesulfonyl)phenol influence its electronic properties compared to other phenolic derivatives, and what experimental approaches can quantify these effects?

- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) reveal electron-withdrawing effects, lowering pKa (~8.2 vs. ~10 for phenol).

- Electrochemical Analysis : Cyclic voltammetry shows an oxidation potential shift of +0.3 V compared to unsubstituted phenol due to sulfonyl-induced deactivation.

- Hammett Constants : The σp value of the SO2Et group (σp ~0.72) predicts reactivity in electrophilic substitution reactions .

Q. What methodologies are appropriate for assessing the environmental persistence and ecotoxicological effects of 4-(Ethanesulfonyl)phenol?

- Biodegradation : OECD 301F test to measure 28-day mineralization in activated sludge.

- Aquatic Toxicity : Conduct Daphnia magna 48-hour EC50 assays (expected EC50 <10 mg/L based on structural analogs).

- Bioaccumulation : Estimate log Kow via shake-flask method; values >3.0 indicate potential for bioaccumulation.

- Photodegradation : Expose aqueous solutions to UV light (λ=254 nm) and monitor degradation via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.